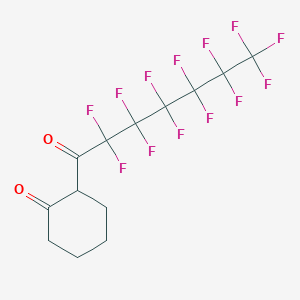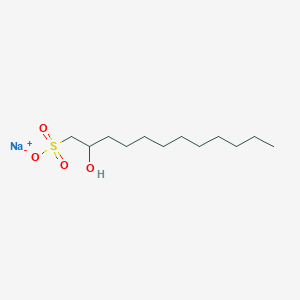
Sodium 2-hydroxydodecane-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxydodecane-1-sulphonate (SHS) is a synthetic surfactant that has been widely used in various scientific research applications. This compound is a member of the alkyl sulfonate family and is commonly used as a detergent in the laboratory. SHS is known for its strong ability to solubilize hydrophobic molecules and is widely used in the field of biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of Sodium 2-hydroxydodecane-1-sulphonate is based on its ability to solubilize hydrophobic molecules. This compound molecules contain both hydrophobic and hydrophilic regions, which allows them to interact with both water and hydrophobic molecules. When this compound is added to a solution containing hydrophobic molecules, it forms micelles that solubilize the hydrophobic molecules and keep them in solution.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and other molecules. It has been shown to be non-toxic and non-irritating to cells and tissues. However, it is important to note that this compound can disrupt lipid membranes and alter the activity of membrane-bound enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using Sodium 2-hydroxydodecane-1-sulphonate in laboratory experiments is its ability to solubilize hydrophobic molecules. This makes it an essential tool for the purification and isolation of proteins and other molecules. However, this compound can also disrupt lipid membranes and alter the activity of membrane-bound enzymes, which can affect the outcome of experiments. In addition, this compound can be expensive and may not be suitable for all types of experiments.
Future Directions
There are many future directions for the use of Sodium 2-hydroxydodecane-1-sulphonate in scientific research. One potential application is in the development of new drug delivery systems. This compound has been used in the preparation of liposomes and other lipid-based delivery systems, and there is potential for the development of new systems that use this compound as a solubilizing agent. Another potential application is in the study of membrane proteins and lipid membranes. This compound can be used to solubilize membrane proteins and to disrupt lipid membranes, which can be useful for studying the structure and function of these molecules. Finally, there is potential for the development of new surfactants that are based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop new surfactants that are more effective at solubilizing hydrophobic molecules or that have other useful properties.
Synthesis Methods
Sodium 2-hydroxydodecane-1-sulphonate is synthesized through the reaction of 2-hydroxydodecane-1-sulfonyl chloride with sodium hydroxide. The reaction takes place in an aqueous solution and produces sodium chloride as a byproduct. The resulting compound is a white crystalline solid that is highly soluble in water.
Scientific Research Applications
Sodium 2-hydroxydodecane-1-sulphonate is commonly used as a detergent in various scientific research applications. It is used to solubilize membrane proteins, lipids, and other hydrophobic molecules. This compound is also used in the purification of proteins and the isolation of membrane-bound enzymes. In addition, this compound has been used in the preparation of liposomes and other lipid-based delivery systems for drugs and other molecules.
properties
CAS RN |
128824-30-6 |
|---|---|
Molecular Formula |
C12H25NaO4S |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
sodium;2-hydroxydodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
YRYGQUYZXADJLY-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
SMILES |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Other CAS RN |
128824-30-6 19327-23-2 |
physical_description |
Liquid |
synonyms |
1-Dodecanesulfonic acid, hydroxy-, sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



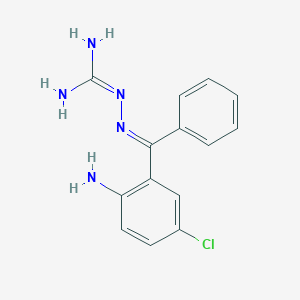
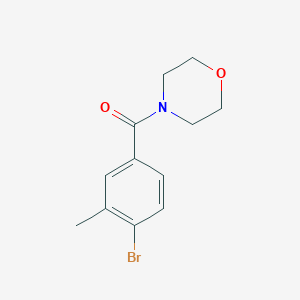
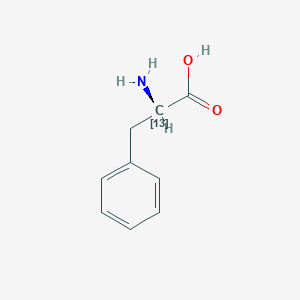

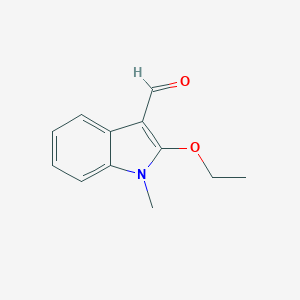
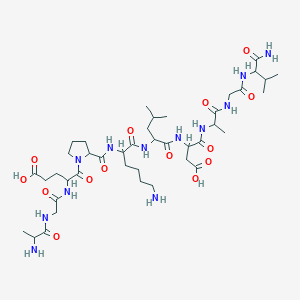
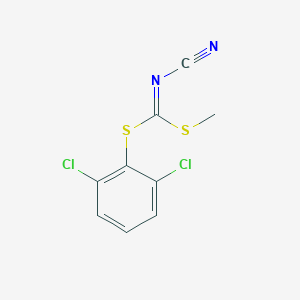
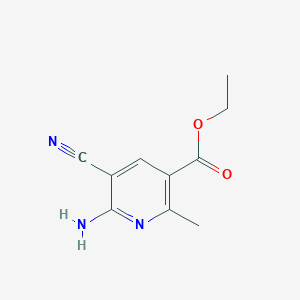

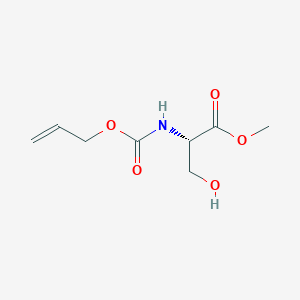
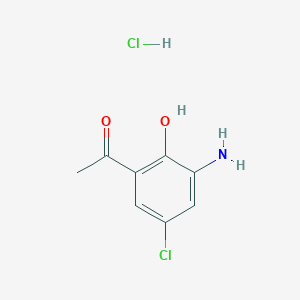
![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)
